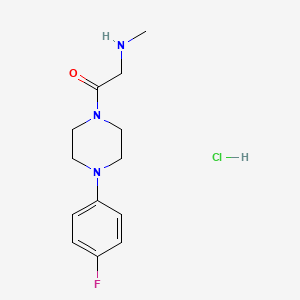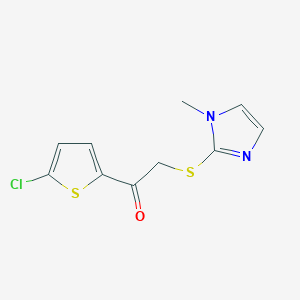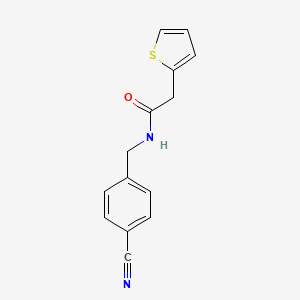
1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine is a synthetic organic compound that belongs to the class of amines It is characterized by the presence of a dichlorophenyl group and a thiazole ring, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichlorobenzene, undergoes a series of reactions to introduce functional groups necessary for further transformations.
Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The dichlorophenyl intermediate is coupled with the thiazole ring under specific reaction conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts may be used to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine: shares structural similarities with other compounds containing dichlorophenyl and thiazole groups.
Comparison: Compared to similar compounds, it may exhibit unique properties due to the specific arrangement of functional groups and the presence of the thiazole ring.
Uniqueness
Chemical Properties: The unique combination of dichlorophenyl and thiazole groups imparts distinct chemical properties.
Biological Activity: Its specific structure may result in unique biological activities and interactions with molecular targets.
Propiedades
Fórmula molecular |
C13H14Cl2N2S |
|---|---|
Peso molecular |
301.2 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C13H14Cl2N2S/c1-8(10-3-4-12(14)13(15)5-10)16-6-11-7-18-9(2)17-11/h3-5,7-8,16H,6H2,1-2H3 |
Clave InChI |
GVDMYSZBWLLPGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)CNC(C)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B14916611.png)

![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)piperidine-4-carboxylic acid](/img/structure/B14916626.png)

![4-Methoxy-N-[4-(3-methoxy-pyrazin-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B14916634.png)








